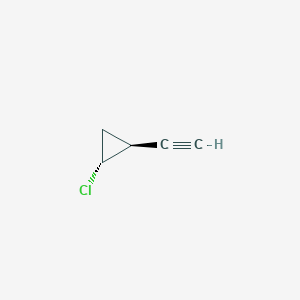
rac-(1R,2S)-1-chloro-2-ethynylcyclopropane,trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2S)-1-chloro-2-ethynylcyclopropane,trans: is a cyclopropane derivative characterized by the presence of a chlorine atom and an ethynyl group attached to the cyclopropane ring
Méthodes De Préparation
The synthesis of rac-(1R,2S)-1-chloro-2-ethynylcyclopropane,trans typically involves the reaction of cyclopropane derivatives with appropriate reagents under controlled conditions. One common method includes the use of chlorinating agents to introduce the chlorine atom, followed by the addition of an ethynyl group through a coupling reaction. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
rac-(1R,2S)-1-chloro-2-ethynylcyclopropane,trans undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to yield alkanes. Common reagents used in these reactions include halogenating agents, nucleophiles, and reducing agents. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
rac-(1R,2S)-1-chloro-2-ethynylcyclopropane,trans has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparaison Avec Des Composés Similaires
rac-(1R,2S)-1-chloro-2-ethynylcyclopropane,trans can be compared with other cyclopropane derivatives such as:
- rac-(1R,2S)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid
- rac-(1R,2S)-2-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid
- rac-(1R,2S)-2-(4-Fluorophenyl)piperazine-1-carbonyl)cyclohexane-1-carboxylic acid These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of a chlorine atom and an ethynyl group, which imparts distinct chemical reactivity and potential uses.
Propriétés
Formule moléculaire |
C5H5Cl |
|---|---|
Poids moléculaire |
100.54 g/mol |
Nom IUPAC |
(1R,2S)-1-chloro-2-ethynylcyclopropane |
InChI |
InChI=1S/C5H5Cl/c1-2-4-3-5(4)6/h1,4-5H,3H2/t4-,5-/m1/s1 |
Clé InChI |
LDKOIWCNQHXIKE-RFZPGFLSSA-N |
SMILES isomérique |
C#C[C@@H]1C[C@H]1Cl |
SMILES canonique |
C#CC1CC1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


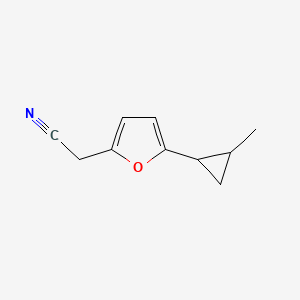
![tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate](/img/structure/B13582639.png)



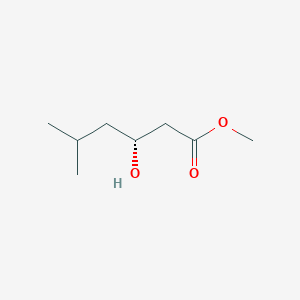
![3-(5-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13582673.png)
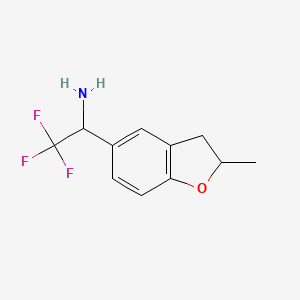
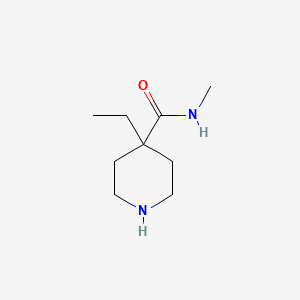
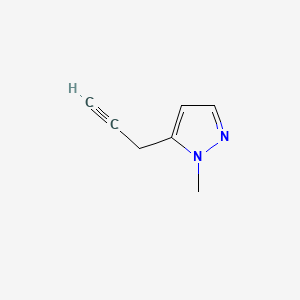
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol](/img/structure/B13582698.png)

![1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanaminedihydrochloride](/img/structure/B13582706.png)
![Tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13582709.png)
